BMS-794833 Demonstrates Sub-3 nM Multi-Target Coverage Including Ron and Axl Versus Capmatinib's c-Met Monoselectivity
BMS-794833 inhibits Ron (Met family) and Axl (Axl/Tyro3/Mer subfamily) with IC₅₀ values below 3 nM, whereas Capmatinib (INCB28060) demonstrates no measurable activity against RONβ at relevant concentrations . This broader coverage within the Met superfamily and TAM receptor family may confer distinct functional consequences in tumor-stroma interactions and resistance bypass mechanisms .
| Evidence Dimension | Kinase inhibition potency (Ron and Axl vs. RONβ selectivity) |
|---|---|
| Target Compound Data | Ron IC₅₀ < 3 nM; Axl IC₅₀ < 3 nM |
| Comparator Or Baseline | Capmatinib: inactive against RONβ; no reported activity against Axl |
| Quantified Difference | BMS-794833 demonstrates >300-fold relative selectivity for Ron/Axl compared to Capmatinib (functionally inactive vs. active at <3 nM) |
| Conditions | Biochemical kinase inhibition assays; cell-free enzymatic systems |
Why This Matters
Researchers studying Met family redundancy or Axl-mediated resistance require BMS-794833 specifically, as Capmatinib lacks the requisite target coverage.
